molecular formula C14H21NO B1358872 3-[(2,4-Dimethylphenoxy)methyl]piperidine CAS No. 946713-14-0

3-[(2,4-Dimethylphenoxy)methyl]piperidine

Cat. No.: B1358872
CAS No.: 946713-14-0
M. Wt: 219.32 g/mol
InChI Key: YPSATXYLWWLTOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3-[(2,4-Dimethylphenoxy)methyl]piperidine typically involves the reaction of 2,4-dimethylphenol with piperidine in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-[(2,4-Dimethylphenoxy)methyl]piperidine can undergo various chemical reactions, including:

Scientific Research Applications

3-[(2,4-Dimethylphenoxy)methyl]piperidine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-[(2,4-Dimethylphenoxy)methyl]piperidine involves its interaction with specific molecular targets and pathways. The piperidine ring and the phenoxy group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

IUPAC Name

3-[(2,4-dimethylphenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11-5-6-14(12(2)8-11)16-10-13-4-3-7-15-9-13/h5-6,8,13,15H,3-4,7,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSATXYLWWLTOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2CCCNC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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